molecular formula C6H10ClN3O2 B11764236 (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No.: B11764236
M. Wt: 191.61 g/mol
InChI Key: ZRQXPZYMMGPCTM-RGMNGODLSA-N
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Description

(S)-1,3,7-Triazaspiro[44]nonane-2,4-dione hydrochloride is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro[44]nonane core, which consists of a bicyclic system where two rings share a single atom The presence of three nitrogen atoms in the structure makes it a triaza compound, and the hydrochloride form indicates that it is a salt formed with hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves a multi-step process. One common method is the Diels-Alder reaction, where spiro[4.4]nona-2,7-diene-1,6-dione acts as a dienophile component. This reaction is followed by immediate aromatization of the adduct . The active diene component can be generated using systems such as tetrabromoxylene/NaI or 1,3-diphenylisobenzofuran/BF3 .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of spiro[4.4]nonane-1,6-dione. The choice of hydrogenation catalysts and reagents significantly affects the stereoselectivity of the products . Solvent selection also plays a crucial role in product selectivity, with alcohol solvents potentially leading to the opening of the spiro-ring .

Chemical Reactions Analysis

Types of Reactions

(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1,3,7-Triazaspiro[44]nonane-2,4-dione hydrochloride is unique due to its triaza structure and spirocyclic core This combination provides distinct chemical properties and reactivity compared to other spirocyclic compounds

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H/t6-;/m0./s1

InChI Key

ZRQXPZYMMGPCTM-RGMNGODLSA-N

Isomeric SMILES

C1CNC[C@]12C(=O)NC(=O)N2.Cl

Canonical SMILES

C1CNCC12C(=O)NC(=O)N2.Cl

Origin of Product

United States

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